molecular formula C9H13NO B1324330 1-sec-Butyl-1H-pyrrole-2-carbaldehyde CAS No. 41937-62-6

1-sec-Butyl-1H-pyrrole-2-carbaldehyde

Cat. No.: B1324330
CAS No.: 41937-62-6
M. Wt: 151.21 g/mol
InChI Key: JUUJATCITRUDEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-sec-Butyl-1H-pyrrole-2-carbaldehyde is an organic compound with the molecular formula C₉H₁₃NO It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom This compound is characterized by the presence of a sec-butyl group attached to the nitrogen atom and an aldehyde group at the second position of the pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-sec-Butyl-1H-pyrrole-2-carbaldehyde can be synthesized through several methods. One common approach involves the reaction of 1-sec-butylpyrrole with a formylating agent such as Vilsmeier-Haack reagent (a combination of phosphorus oxychloride and dimethylformamide). The reaction typically occurs under mild conditions and yields the desired aldehyde product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale formylation reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 1-sec-Butyl-1H-pyrrole-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The pyrrole ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed:

    Oxidation: 1-sec-Butyl-1H-pyrrole-2-carboxylic acid.

    Reduction: 1-sec-Butyl-1H-pyrrole-2-methanol.

    Substitution: Halogenated derivatives of this compound.

Scientific Research Applications

1-sec-Butyl-1H-pyrrole-2-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.

    Biology: It serves as a building block for the synthesis of biologically active molecules, including potential drug candidates.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-sec-Butyl-1H-pyrrole-2-carbaldehyde depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations due to the presence of the aldehyde group. In biological systems, its effects are mediated through interactions with molecular targets, such as enzymes or receptors, leading to specific biochemical responses.

Comparison with Similar Compounds

1-sec-Butyl-1H-pyrrole-2-carbaldehyde can be compared with other pyrrole derivatives, such as:

    1H-Pyrrole-2-carboxaldehyde: Similar structure but lacks the sec-butyl group, leading to different reactivity and applications.

    1-Methyl-1H-pyrrole-2-carbaldehyde: Contains a methyl group instead of a sec-butyl group, resulting in variations in chemical behavior and uses.

    1-Phenyl-1H-pyrrole-2-carbaldehyde:

Properties

IUPAC Name

1-butan-2-ylpyrrole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c1-3-8(2)10-6-4-5-9(10)7-11/h4-8H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUUJATCITRUDEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)N1C=CC=C1C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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